molecular formula C11H9IN2OS B13429614 6-(3-iodophenyl)-2-(methylthio)pyrimidin-4(3H)-one

6-(3-iodophenyl)-2-(methylthio)pyrimidin-4(3H)-one

Cat. No.: B13429614
M. Wt: 344.17 g/mol
InChI Key: KOCWEMTUXGUJRJ-UHFFFAOYSA-N
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Description

6-(3-iodophenyl)-2-(methylthio)pyrimidin-4(3H)-one is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of an iodophenyl group at the 6-position, a methylthio group at the 2-position, and a pyrimidin-4(3H)-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-iodophenyl)-2-(methylthio)pyrimidin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-iodoaniline and 2-methylthiopyrimidine.

    Formation of Intermediate: The starting materials undergo a series of reactions, including nucleophilic substitution and cyclization, to form an intermediate compound.

    Final Product Formation: The intermediate compound is then subjected to further reactions, such as oxidation or reduction, to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to enhance yield and purity. The process may include:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters and improve efficiency.

    Purification Techniques: Employing purification techniques such as crystallization, distillation, or chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-(3-iodophenyl)-2-(methylthio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The iodophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced pyrimidine derivatives.

    Substitution Products: Various substituted pyrimidine derivatives.

Scientific Research Applications

6-(3-iodophenyl)-2-(methylthio)pyrimidin-4(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-iodophenyl)-2-(methylthio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    6-(3-iodophenyl)pyrimidin-4-amine: A similar compound with an amine group instead of a methylthio group.

    6-(3-iodophenyl)pyrimidin-4-ol: A compound with a hydroxyl group at the 4-position.

Uniqueness

6-(3-iodophenyl)-2-(methylthio)pyrimidin-4(3H)-one is unique due to the presence of both the iodophenyl and methylthio groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and development.

Properties

Molecular Formula

C11H9IN2OS

Molecular Weight

344.17 g/mol

IUPAC Name

4-(3-iodophenyl)-2-methylsulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C11H9IN2OS/c1-16-11-13-9(6-10(15)14-11)7-3-2-4-8(12)5-7/h2-6H,1H3,(H,13,14,15)

InChI Key

KOCWEMTUXGUJRJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CC(=O)N1)C2=CC(=CC=C2)I

Origin of Product

United States

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